Aminotransferase, alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It plays a crucial role in the metabolism of amino acids by catalyzing the transfer of an amino group from L-alanine to α-ketoglutarate, resulting in the formation of pyruvate and L-glutamate . This enzyme is a key player in the alanine cycle and is often measured clinically to assess liver health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminotransferase, alanine, is typically produced through recombinant DNA technology. The gene encoding the enzyme is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under optimal conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound, involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the enzyme is extracted and purified using techniques such as affinity chromatography and ion-exchange chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Aminotransferase, alanine, primarily undergoes transamination reactions. In these reactions, the enzyme catalyzes the transfer of an amino group from an amino acid to a keto acid .

Common Reagents and Conditions

The typical reaction catalyzed by this compound, involves L-alanine and α-ketoglutarate as substrates. The reaction requires the coenzyme pyridoxal phosphate, which is converted into pyridoxamine during the process .

Major Products

The major products of the transamination reaction catalyzed by this compound, are pyruvate and L-glutamate .

Applications De Recherche Scientifique

Aminotransferase, alanine, has a wide range of applications in scientific research:

Mécanisme D'action

Aminotransferase, alanine, catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate. This reaction involves the coenzyme pyridoxal phosphate, which forms a Schiff base with the amino group of L-alanine. The amino group is then transferred to α-ketoglutarate, forming pyruvate and L-glutamate . The enzyme’s activity is crucial for nitrogen metabolism and gluconeogenesis in the liver .

Comparaison Avec Des Composés Similaires

Aminotransferase, alanine, is similar to other aminotransferases such as aspartate aminotransferase. Both enzymes catalyze transamination reactions but differ in their substrate specificity. Aspartate aminotransferase catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate . The unique substrate specificity of this compound, for L-alanine makes it distinct from other aminotransferases .

List of Similar Compounds

- Aspartate aminotransferase

- Glutamate aminotransferase

- Branched-chain aminotransferase

Propriétés

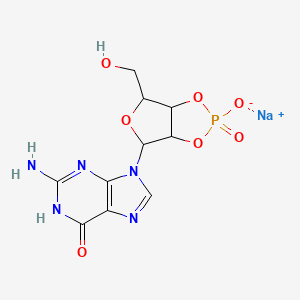

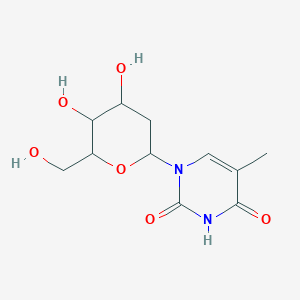

Numéro CAS |

4712-63-4 |

|---|---|

Formule moléculaire |

C11H16N2O6 |

Poids moléculaire |

272.25 g/mol |

Nom IUPAC |

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |

Clé InChI |

VVJYUAYZJAKGRQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)